molecular formula C21H18N2O4S2 B11654867 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B11654867
M. Wt: 426.5 g/mol
InChI Key: ZPYFVSXRUMBRHG-WQRHYEAKSA-N
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Description

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Coupling of the Benzodioxole and Thiazolidinone Rings: This step involves the use of a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

    Introduction of the Propanamide Group: This can be achieved through the reaction of the intermediate compound with 4-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially leading to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress pathways.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes involved in oxidative stress pathways, where the compound acts as an inhibitor, thereby reducing oxidative damage. Additionally, the compound may interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C21H18N2O4S2

Molecular Weight

426.5 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H18N2O4S2/c1-13-2-5-15(6-3-13)22-19(24)8-9-23-20(25)18(29-21(23)28)11-14-4-7-16-17(10-14)27-12-26-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)/b18-11-

InChI Key

ZPYFVSXRUMBRHG-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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